

A Comparative Analysis of 2-Nitroazobenzene and Its Isomers for Researchers

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This guide provides a detailed comparative study of **2-Nitroazobenzene** and its positional isomers, **3-Nitroazobenzene** and **4-Nitroazobenzene**. The content is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their physicochemical, spectroscopic, and toxicological properties based on available experimental data.

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physical properties of nitroazobenzene isomers. While all three compounds share the same molecular formula and weight, their melting points and other physical characteristics are expected to differ due to variations in molecular symmetry and intermolecular forces. Data for 4-Nitroazobenzene is the most readily available, while experimental values for the 2- and 3-isomers are less commonly reported in the literature.



Property	2-Nitroazobenzene	3-Nitroazobenzene	4-Nitroazobenzene
CAS Number	37790-23-1[1]	4827-19-4[2]	2491-52-3
Molecular Formula	C12H9N3O2	C12H9N3O2	C12H9N3O2
Molecular Weight	227.22 g/mol	227.22 g/mol [2]	227.22 g/mol
Appearance	Data not readily available	Data not readily available	Orange/Red Powder
Melting Point	Data not readily available	Data not readily available	132-134 °C
Boiling Point	Data not readily available	Data not readily available	~393 °C (estimated)
Density	Data not readily available	Data not readily available	~1.23 g/cm³

Spectroscopic Data Comparison

Spectroscopic analysis reveals distinct differences between the isomers, arising from the electronic effects of the nitro group's position. These differences are key for identification and characterization. The data below represents the characteristic absorptions for the thermodynamically stable trans isomer.

UV-Visible Spectroscopy

The electronic transitions of azobenzenes typically show two characteristic absorption bands: a low-intensity $n \to \pi^*$ transition in the visible region and a high-intensity $\pi \to \pi^*$ transition in the UV region. The position of the electron-withdrawing nitro group alters the electronic distribution within the molecule, causing shifts in these absorption maxima.



Isomer	π → π* Transition (λmax)	n → π * Transition (λ max)	Solvent/Medium
2-Nitroazobenzene	~380 nm[3][4]	Data not readily available	Thin Film[3][4]
3-Nitroazobenzene	Data not readily available	Data not readily available	N/A
4-Nitroazobenzene	~320-350 nm (inferred)	~450 nm (inferred)	Common Organic Solvents

Infrared (IR) Spectroscopy

The IR spectra of these isomers are dominated by absorptions from the nitro (NO₂) group and the aromatic rings. The precise wavenumbers for the asymmetric and symmetric NO₂ stretching vibrations are sensitive to the group's position on the ring.

Isomer	Asymmetric NO ₂ Stretch (cm ⁻¹)	Symmetric NO ₂ Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)
2-Nitroazobenzene	1550-1475 (expected) [5]	1360-1290 (expected) [5]	3100-3000 (expected) [5]
3-Nitroazobenzene	1550-1475 (expected) [5]	1360-1290 (expected) [5]	3100-3000 (expected) [5]
4-Nitroazobenzene	~1515[6]	~1345[6]	3100-3000 (expected) [5]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the azo and nitro groups. Protons ortho to the azo linkage are typically the most deshielded and appear furthest downfield. While specific, complete assignments are not readily available in comparative literature, the expected regions are presented below. Protons on the nitro-substituted ring will show distinct splitting patterns and shifts compared to the unsubstituted ring.



Isomer	Chemical Shift Range for Aromatic Protons (δ, ppm)
2-Nitroazobenzene	7.0 - 8.5 (expected)
3-Nitroazobenzene	7.0 - 8.5 (expected)
4-Nitroazobenzene	7.0 - 8.5 (expected)

Toxicological Profile: Mutagenicity

The mutagenicity of nitroaromatic compounds is a significant area of study, as these compounds can be activated by metabolic processes to form DNA-reactive species. The Ames test is a widely used assay to assess this potential.[7] The position of the nitro group is a critical determinant of mutagenic activity.



Isomer	Ames Test Result	Metabolic Activation (S9)	Notes
2-Nitroazobenzene	Likely Negative	N/A	Studies on related ortho-substituted nitroaromatics (e.g., 2-nitroaniline) have shown negative results in the Ames test.[8]
3-Nitroazobenzene	Likely Positive	May be required	Meta- and para- substituted nitrobenzenes are generally found to be mutagenic.[8][9] 3- Nitroazobenzene is reported to have potential mutagenic properties.[2]
4-Nitroazobenzene	Positive	Required for activity	4-Nitroazobenzene and its derivatives are mutagenic in Salmonella typhimurium strains TA98 and TA100 in the presence of a metabolic activation system (S9).[10]

The mutagenicity of these compounds is largely dependent on the enzymatic reduction of the nitro group to a hydroxylamino intermediate, which is a key step in forming a DNA-reactive species.

Caption: Simplified pathway of metabolic activation for mutagenicity.



Experimental Protocols General Synthesis: Diazotization and Azo Coupling

A common method for synthesizing nitroazobenzene isomers involves a two-step process.

- Diazotization: The corresponding nitroaniline isomer (2-, 3-, or 4-nitroaniline) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.
- Azo Coupling: The cold diazonium salt solution is slowly added to a solution containing an
 electron-rich coupling component, such as benzene or phenol, to yield the final
 nitroazobenzene product. The product is typically isolated by filtration and purified by
 recrystallization.

Caption: General workflow for synthesis and analysis of nitroazobenzenes.

Ames Test for Mutagenicity

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds. [7]

- Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine
 (i.e., they cannot produce their own histidine and require it for growth) are used. These
 strains carry different mutations that can be reverted by various types of mutagens.
- Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction), which
 contains metabolic enzymes that can convert a pro-mutagen into its active form. This is
 crucial as many compounds, including nitroaromatics, are not mutagenic themselves but
 become so after metabolism.[11]
- Exposure and Plating: The bacteria, the test compound, and the S9 mix (if used) are combined in a soft agar and poured onto a minimal agar plate that lacks histidine.
- Incubation and Analysis: The plates are incubated for 48-72 hours. If the test compound is a
 mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine
 and form visible colonies. The number of revertant colonies is counted and compared to a
 negative control to determine the mutagenic potential.



Conclusion

The isomeric position of the nitro group on the azobenzene scaffold imparts distinct physicochemical, spectroscopic, and toxicological characteristics. 4-Nitroazobenzene is the most well-characterized isomer, serving as a benchmark for comparison. It is demonstrably mutagenic upon metabolic activation. In contrast, literature suggests that **2-Nitroazobenzene** is likely non-mutagenic, a common trait for ortho-substituted nitroaromatics where steric hindrance may affect the interaction of the nitro group with metabolizing enzymes. 3-Nitroazobenzene is predicted to be mutagenic, consistent with the general trend for meta-nitro compounds.

The significant differences in properties underscore the importance of positional isomerism in drug development and toxicology, where a minor structural change can lead to a profoundly different biological and chemical profile. Further experimental data, particularly for the 2- and 3-isomers, would be invaluable for a more complete and quantitative comparison.

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